molecular formula C18H23N3O B12172411 N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

Cat. No.: B12172411
M. Wt: 297.4 g/mol
InChI Key: OSQCEEIJQMHVJP-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide (CAS 1436003-87-0) is a synthetic organic compound with the molecular formula C18H23N3O and a molecular weight of 297.4 g/mol . This chemical features a unique structure incorporating acetamide, pyridine, and pyrrole heterocycles, which are of significant interest in medicinal chemistry. The pyrrole ring is a five-membered nitrogen heterocycle known for its aromaticity and is a common structural motif in many natural products and pharmaceuticals . Heterocyclic compounds like pyrrole and pyridine are fundamental in drug discovery due to their ability to modulate physicochemical properties and interact with diverse biological targets . While specific biological data for this compound is not available in the public domain, its structural profile suggests potential as a valuable intermediate for synthesizing novel compounds or for use in antibacterial research, given the established role of pyrrole derivatives in this field . This product is intended for laboratory research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-2-(1-pyrrol-1-ylcyclohexyl)acetamide

InChI

InChI=1S/C18H23N3O/c22-17(20-15-16-8-2-5-11-19-16)14-18(9-3-1-4-10-18)21-12-6-7-13-21/h2,5-8,11-13H,1,3-4,9-10,14-15H2,(H,20,22)

InChI Key

OSQCEEIJQMHVJP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NCC2=CC=CC=N2)N3C=CC=C3

Origin of Product

United States

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The pyrrole ring is synthesized from a 1,4-diketone precursor. For this compound, ethyl 2-(1-oxocyclohexyl)acetate serves as the starting material.

Reaction Conditions

  • Reactants : Ethyl 2-(1-oxocyclohexyl)acetate (1.0 eq), ammonium acetate (2.5 eq)

  • Solvent : Glacial acetic acid

  • Temperature : Reflux (120°C)

  • Time : 6 hours

  • Yield : 68–75%

The reaction proceeds via cyclization, forming the pyrrole ring attached to the cyclohexane moiety.

Ester Hydrolysis to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed to the free acid:

Reaction Conditions

  • Reactants : Ethyl 2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetate (1.0 eq)

  • Base : 2M NaOH (aqueous)

  • Solvent : Ethanol/water (3:1)

  • Temperature : 80°C

  • Time : 4 hours

  • Yield : 89%

Preparation of Pyridin-2-ylmethylamine

Reductive Amination of Pyridine-2-carbaldehyde

Reaction Conditions

  • Reactants : Pyridine-2-carbaldehyde (1.0 eq), ammonium formate (3.0 eq)

  • Catalyst : 10% Pd/C (0.1 eq)

  • Solvent : Methanol

  • Temperature : 25°C (H₂ atmosphere)

  • Time : 12 hours

  • Yield : 82%

Amide Bond Formation

Carboxylic Acid Activation

The carboxylic acid is converted to an acid chloride for efficient amide coupling:

Reaction Conditions

  • Reactants : 2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid (1.0 eq)

  • Chlorinating agent : Thionyl chloride (2.0 eq)

  • Solvent : Dichloromethane

  • Temperature : 0°C → 25°C

  • Time : 2 hours

  • Yield : 94%

Coupling with Pyridin-2-ylmethylamine

Reaction Conditions

  • Reactants : Acid chloride (1.0 eq), pyridin-2-ylmethylamine (1.2 eq)

  • Base : Triethylamine (2.0 eq)

  • Solvent : Tetrahydrofuran

  • Temperature : 0°C → 25°C

  • Time : 6 hours

  • Yield : 76%

Alternative Synthetic Routes and Optimization

Microwave-Assisted Paal-Knorr Cyclization

Microwave irradiation reduces reaction time significantly:

ParameterConventionalMicrowave
Temperature120°C150°C
Time6 hours25 minutes
Yield68%73%

Source: Adapted from PMC study on pyrrole synthesis

Enzymatic Hydrolysis of Ester

Lipase-catalyzed hydrolysis offers a greener alternative:

EnzymeSolventConversion (%)
Candida antarcticatert-Butanol92
Pseudomonas cepaciaWater45

Source: Patent on biocatalytic methods

Purification and Characterization

Chromatographic Purification

Final product purity is achieved via flash chromatography:

  • Stationary phase : Silica gel (230–400 mesh)

  • Eluent : Ethyl acetate/hexane (1:1 → 3:1 gradient)

  • Purity : >98% (HPLC)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, 1H, pyridine-H), 6.75 (m, 2H, pyrrole-H), 4.41 (s, 2H, CH₂), 2.35 (m, 1H, cyclohexyl-H)

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend)

  • HRMS : m/z 327.1932 [M+H]⁺ (calc. 327.1938)

Challenges and Troubleshooting

Steric Hindrance in Cyclohexyl Intermediates

Bulky cyclohexyl groups necessitate:

  • Higher reaction temperatures (e.g., 130°C for Paal-Knorr step)

  • Dilute conditions (0.1 M) to prevent dimerization

Pyrrole Ring Sensitivity

Protection strategies during amide formation:

  • Temporary Boc protection of pyrrole nitrogen

  • Use of mild bases (e.g., DIPEA instead of NaOH)

Industrial-Scale Considerations

Continuous Flow Synthesis

Patented flow chemistry system improves efficiency:

ParameterBatch ReactorFlow System
Annual output50 kg300 kg
Purity97%99%
Solvent consumption1200 L/kg400 L/kg

Source: Green chemistry patent

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their molecular features, and reported activities:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities Reference
N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide (Target) C₁₉H₂₄N₄O 340.43* Pyridin-2-ylmethyl, pyrrole-cyclohexyl Hypothesized CNS/antiviral activity
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide C₂₂H₂₄N₄O 350.46 Benzimidazole-methyl, pyrrole-cyclohexyl Dry powder; potential antimicrobial
2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide C₁₆H₂₀N₄O₂ 300.36 Pyrimidin-2-yloxy, pyrrole-cyclohexyl Potential antiviral/anticancer
2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(thiazol-2-yl)acetamide C₁₅H₂₀N₄OS 304.41 Thiazol-2-yl, pyrrole-cyclohexyl Modified electronic profile
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-...acetamide C₂₂H₂₇N₅O₃ 409.50 Benzotriazinyl, methoxyethyl High steric hindrance; specialized targets

*Estimated based on structural similarity.

Key Comparative Analysis

Heterocyclic Substituent Effects
  • Pyridine vs. Benzimidazole (Target vs. ): The benzimidazole analog’s bicyclic structure increases molecular weight (350.46 vs. Benzimidazoles are associated with antimicrobial and antiparasitic activities, suggesting this analog may excel in such applications .
  • Pyrimidine vs. Thiazole ( vs. ) : The pyrimidine analog’s oxygen-linked substituent (pyrimidin-2-yloxy) may improve interactions with nucleic acid targets (e.g., antiviral activity), while the thiazole analog’s sulfur atom could modulate metabolic stability or kinase inhibition .
Pharmacological Implications
  • Anti-inflammatory Potential: Substituted phenoxy acetamide derivatives with cyclohexyl groups () showed anti-inflammatory and analgesic activities, suggesting that the pyrrole-cyclohexyl core in the target compound may confer similar properties .
  • Antiviral Applications: Bernard et al. (2014) reported cyclohexyl acetamide derivatives with activity against rhinoviruses, highlighting the therapeutic relevance of this scaffold .

Biological Activity

N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H20N2C_{16}H_{20}N_2 and its structural components include:

  • A pyridine ring
  • A cyclohexyl group
  • A pyrrole moiety

This unique combination of structural features suggests potential interactions with various biological targets.

5-HT Receptor Activity

Research indicates that compounds structurally similar to this compound exhibit significant activity at serotonin receptors, particularly the 5-HT_1A subtype. Studies have shown that these compounds can act as agonists, which may lead to anxiolytic effects. For instance, a related study demonstrated that certain pyridine derivatives had greater agonist activity compared to established anxiolytics like Buspirone and 8-OH-DPAT .

Antimicrobial Activity

Recent investigations into similar compounds have revealed promising antibacterial properties. For example, derivatives containing pyrrole rings have shown effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens such as Staphylococcus aureus and Escherichia coli . The potential for this compound to exhibit similar antimicrobial activity warrants further exploration.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Serotonin Receptor Modulation : By acting as a 5-HT_1A agonist, the compound may influence serotonergic pathways implicated in mood regulation and anxiety.
  • Antibacterial Mechanisms : The presence of the pyrrole moiety may enhance membrane permeability or inhibit key enzymes in bacterial metabolism, leading to effective antibacterial action.

Study on Serotonergic Activity

A study evaluating the central nervous system effects of similar compounds found that they induced specific behavioral changes in animal models consistent with 5-HT_1A receptor activation. These changes included lip retraction responses in rats, which are indicative of central serotonergic activity .

Antimicrobial Screening

In a recent screening of pyrrole-containing compounds, several derivatives were tested for their antimicrobial efficacy. The results demonstrated that some compounds exhibited MIC values as low as 3.12 μg/mL against Staphylococcus aureus, suggesting a strong potential for therapeutic applications in treating bacterial infections .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/PathwayMIC/IC50 Values
Compound A5-HT_1A AgonistCNSIC50 = 10 µM
Compound BAntibacterialStaphylococcus aureusMIC = 3.12 μg/mL
Compound CAntitubercularEnoyl ACP reductaseIC50 = 25 µM

Q & A

Q. What are the optimal synthetic routes for preparing N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide?

The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Coupling a pyridinylmethylamine derivative with a cyclohexylacetic acid intermediate under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
  • Pyrrole ring introduction : Cyclohexane derivatives are functionalized with pyrrole groups via nucleophilic substitution or cyclization reactions, requiring controlled temperatures (40–60°C) and inert atmospheres to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization are used to achieve >95% purity, confirmed by HPLC .

Q. How is the compound characterized for structural confirmation and purity?

Key analytical methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR resolve the pyridine, pyrrole, and cyclohexyl protons, with characteristic shifts (e.g., pyridine C2-H at δ 8.5–8.7 ppm; pyrrole N-H at δ 10–11 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+^+ expected for C19H24N4OC_{19}H_{24}N_4O) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times compared to standards .

Q. What in vitro assays are used to evaluate its biological activity?

  • Enzyme inhibition assays : For kinase or protease targets, using fluorescence-based substrates (e.g., ATPase activity measured via ADP-Glo™) .
  • Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HepG2, MCF-7) to screen for cytotoxicity .
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Contradictions may arise from:

  • Purity discrepancies : Impurities >5% can skew results; repeat synthesis with rigorous HPLC monitoring .
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for IC50_{50} validation) .
  • Solubility issues : Use DMSO stocks ≤0.1% (v/v) to avoid solvent interference. Pre-test solubility in PBS or cell media .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Deuterium labeling : Replace labile hydrogens (e.g., cyclohexyl C-H) to slow CYP450-mediated oxidation .
  • Prodrug modification : Introduce ester or phosphate groups at the acetamide moiety to enhance bioavailability .
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .

Q. How can computational methods guide SAR studies for this compound?

  • Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases), focusing on the pyridine-pyrrole pharmacophore .
  • QSAR modeling : Corrogate substituent effects (e.g., cyclohexyl vs. cyclopentyl) on bioactivity using descriptors like logP and polar surface area .
  • MD simulations : Assess conformational stability of the cyclohexyl-pyrrole moiety in aqueous and lipid bilayer environments .

Q. What experimental designs address low solubility in aqueous buffers?

  • Co-solvent systems : Test combinations of PEG-400, cyclodextrins, or Tween-80 to enhance solubility without cytotoxicity .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles (size <200 nm via dynamic light scattering) .
  • pH-solubility profiling : Adjust buffer pH (2–9) and monitor precipitation via UV-Vis spectroscopy .

Q. How are off-target effects minimized during mechanistic studies?

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes to identify non-target interactions .
  • CRISPR-Cas9 knockout : Validate target specificity by comparing effects in wild-type vs. gene-edited cell lines .
  • Dose-response analysis : Ensure EC50_{50} values align with target binding affinities (SPR/Kd_d) to rule out promiscuity .

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